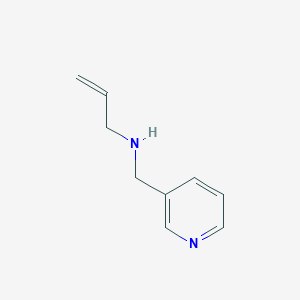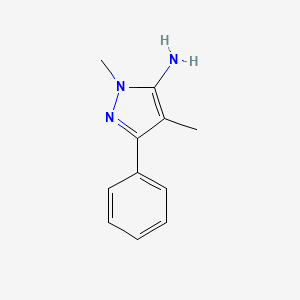![molecular formula C13H9F3O2S B1351851 2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid CAS No. 885950-82-3](/img/structure/B1351851.png)
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid is an organic compound that features a thienyl group and a trifluoromethylphenyl group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The thienyl and trifluoromethylphenyl groups are coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Acetic Acid Formation:
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thienyl or phenyl rings, leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C).
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce halogens or nitro groups.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure could be explored for the development of new materials with specific properties.
Biology and Medicine
Biological Studies: Used as a probe or reagent in biochemical assays.
Industry
Agrochemicals: Possible use as a precursor for the synthesis of pesticides or herbicides.
Polymers: Incorporation into polymer structures to enhance specific properties.
作用机制
The mechanism of action of 2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
2-(2-Thienyl)Acetic Acid: Lacks the trifluoromethylphenyl group.
2-[4-(Trifluoromethyl)Phenyl]Acetic Acid: Lacks the thienyl group.
2-(2-Thienyl)-2-Phenylacetic Acid: Lacks the trifluoromethyl group.
Uniqueness
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid is unique due to the presence of both the thienyl and trifluoromethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-thiophen-2-yl-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c14-13(15,16)9-5-3-8(4-6-9)11(12(17)18)10-2-1-7-19-10/h1-7,11H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLWXILEHVBBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
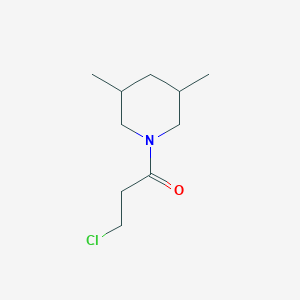
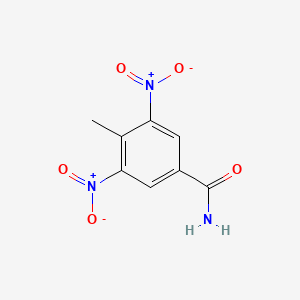
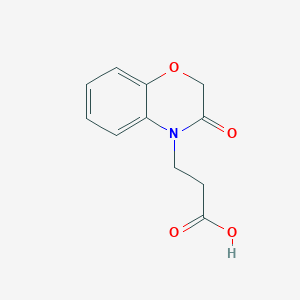
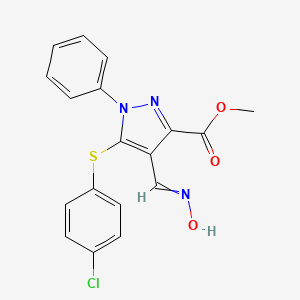

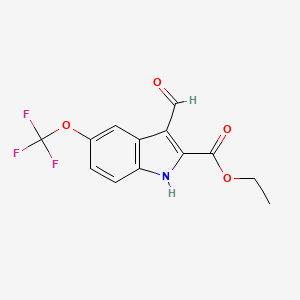

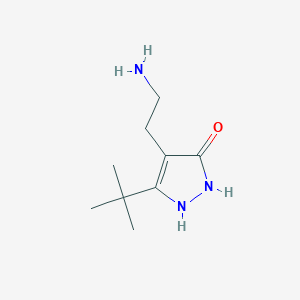

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
